

Spectroscopic data (NMR, IR, Mass Spec) of M-CDEA

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

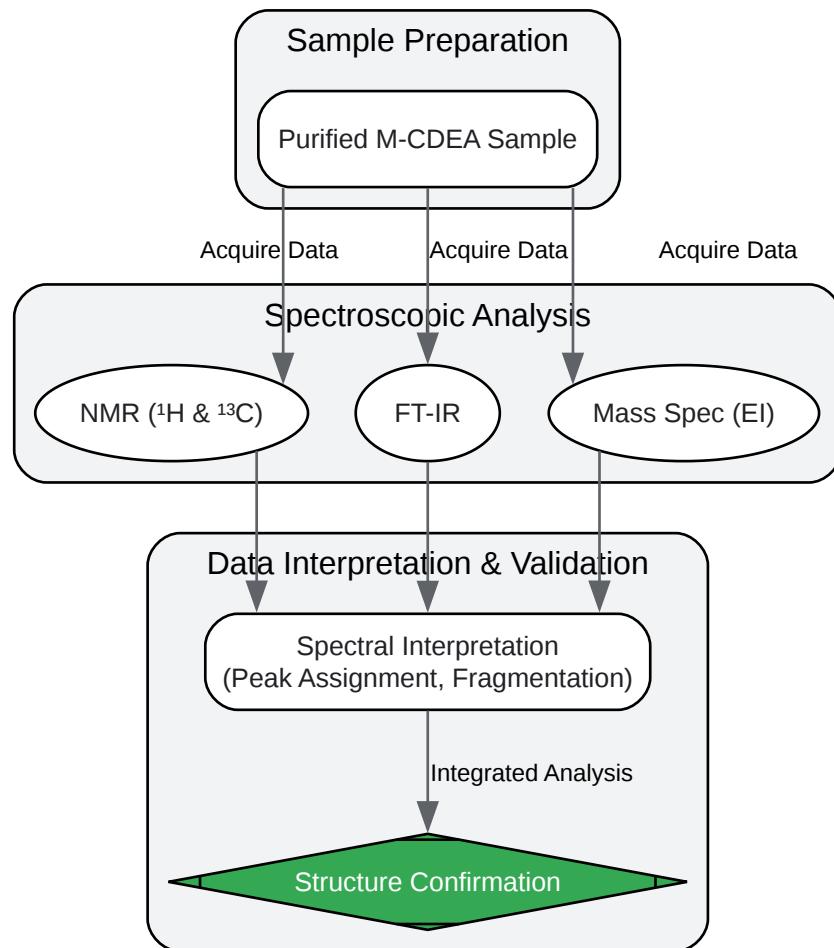
Compound Name:	Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl-
Cat. No.:	B010909

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of N,N-diethyl-3-methylbenzamide (M-CDEA)

Abstract

N,N-diethyl-3-methylbenzamide, commonly referred to as M-CDEA or DEET, is a widely utilized active ingredient in insect repellents.^{[1][2][3]} Its efficacy and safety are well-documented, making it a compound of significant interest.^[4] A precise and unambiguous structural confirmation is paramount for quality control, regulatory compliance, and research applications. This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize M-CDEA. We delve into the causal relationships between the molecular structure and the resulting spectral features, offering field-proven insights into data interpretation and experimental methodology.


Molecular Structure and Spectroscopic Overview

The structural integrity of a molecule like M-CDEA is unequivocally established by integrating data from multiple spectroscopic techniques. Each method probes different aspects of the molecule's constitution, and together they provide a self-validating confirmation of its identity.

Molecular Formula: C₁₂H₁₇NO^{[1][5]} Molecular Weight: 191.27 g/mol ^{[5][6]} IUPAC Name: N,N-diethyl-3-methylbenzamide^{[2][7]}

The workflow for spectroscopic characterization is a systematic process, ensuring that each piece of data contributes to the final structural elucidation.

General Workflow for Spectroscopic Characterization

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms.

Experimental Protocol: NMR

- Sample Preparation: Dissolve approximately 10-20 mg of the purified M-CDEA sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3). The choice of solvent is critical as its residual signal should not overlap with analyte signals.
- Instrumentation: Acquire spectra on a Fourier Transform NMR spectrometer, for instance, a 300 MHz or 500 MHz instrument.[1][8]
- ^1H NMR Acquisition: Collect 16-32 scans with a relaxation delay of 1-2 seconds.[8]
- ^{13}C NMR Acquisition: Collect a greater number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ^{13}C has a low natural abundance.
- Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H) or an internal standard like Tetramethylsilane (TMS).

^1H NMR Spectral Data

The proton NMR spectrum of M-CDEA reveals all the expected signals corresponding to its structure. A key feature is the magnetic non-equivalence of the two ethyl groups due to restricted rotation around the amide C-N bond. This phenomenon makes the molecular environment for each ethyl group distinct, resulting in separate signals for their methylene (CH_2) and methyl (CH_3) protons.[1]

Table 1: ^1H NMR Data for M-CDEA (300 MHz, Solvent: CDCl_3)[1]

Signal Label	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
a	7.31 – 7.11	Multiplet (m)	4H	Aromatic Protons (H-Ar)
b	3.53	Broad Singlet (br s)	2H	Methylene Protons (-NCH ₂ CH ₃)
c	3.26	Broad Singlet (br s)	2H	Methylene Protons (-NCH ₂ CH ₃)
d	2.37	Singlet (s)	3H	Aromatic Methyl (Ar-CH ₃)

| e | 1.34 – 0.98 | Multiplet (m) | 6H | Ethyl Methyls (-NCH₂CH₃) |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule, corroborating the assignments made from the ¹H NMR spectrum.

Table 2: ¹³C NMR Data for M-CDEA (75 MHz, Solvent: CDCl₃)[1]

Chemical Shift (δ , ppm)	Assignment
171.5	Carbonyl Carbon (C=O)
138.2, 137.3	Aromatic Quaternary Carbons (C-Ar)
129.8, 128.2, 126.9, 123.2	Aromatic CH Carbons (C-Ar)
43.3, 39.2	Methylene Carbons (-NCH ₂)
21.4	Aromatic Methyl Carbon (Ar-CH ₃)

| 14.2, 13.0 | Ethyl Methyl Carbons (-NCH₂CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol: IR

- **Sample Preparation:** For a liquid sample like M-CDEA, the spectrum can be acquired neat by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires placing a drop of the sample directly on the ATR crystal.[1]
- **Acquisition:** Place the prepared sample in an FT-IR spectrometer.
- **Data Collection:** Scan the sample over the mid-infrared range (typically 4000-400 cm^{-1}). A background spectrum of the empty sample holder is collected first and automatically subtracted from the sample spectrum.

IR Spectral Data

The IR spectrum of M-CDEA is dominated by a very strong absorption band for the amide carbonyl group.

Table 3: Major IR Absorption Bands for M-CDEA[1][9]

Wavenumber (cm^{-1})	Vibration Type	Functional Group Assignment
2973, 2933	C-H Asymmetric/Symmetric Stretch	Aliphatic (CH_3 , CH_2)
1628	C=O Stretch	N,N-disubstituted Amide

| ~1450 | C=C Stretch | Aromatic Ring |

The most diagnostic peak is the intense C=O stretch at 1628 cm^{-1} , which is characteristic of a tertiary amide.[1] The C-H stretching vibrations just below 3000 cm^{-1} confirm the presence of

aliphatic groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial pieces to the structural puzzle. Electron Ionization (EI) is a common technique for volatile compounds like M-CDEA.

Experimental Protocol: MS

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via Gas Chromatography (GC/MS) for separation and introduction or by direct insertion probe.[\[1\]](#)
- **Ionization:** Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a radical cation known as the molecular ion ($M^{+\bullet}$).
- **Analysis:** Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
- **Detection:** Detect the ions to generate a mass spectrum, which plots relative intensity versus m/z .

Mass Spectral Data

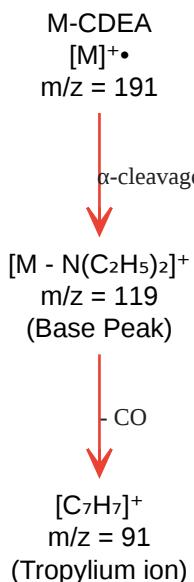

The mass spectrum provides the molecular weight and reveals characteristic fragmentation pathways.

Table 4: Key Mass Spectral Data for M-CDEA (GC/MS-EI)[\[1\]](#)

m/z	Relative Intensity (%)	Assignment
191	21	$[M]^{+\bullet}$ (Molecular Ion)
190	45	$[M-H]^+$
119	100	$[M - N(C_2H_5)_2]^+$ (Acylium ion)

| 91 | 32 | $[C_7H_7]^+$ (Tropylium ion) |

The molecular ion peak at m/z 191 confirms the molecular weight of the compound.^[1] The most abundant peak (base peak) at m/z 119 is highly diagnostic. It results from the cleavage of the amide C-N bond, a common fragmentation pathway for amides, leading to the formation of a stable m-toluoyl acylium ion.^[1]

[Click to download full resolution via product page](#)

Caption: Primary fragmentation pathway of M-CDEA under Electron Ionization (EI).

Integrated Spectroscopic Conclusion

The convergence of data from NMR, IR, and MS provides an unambiguous structural confirmation of N,N-diethyl-3-methylbenzamide.

- MS confirms the molecular weight is 191 g/mol .
- IR confirms the presence of a tertiary amide functional group (C=O at 1628 cm^{-1}).
- ^{13}C NMR confirms the presence of 12 unique carbon environments, including a carbonyl, an aromatic ring, and aliphatic groups.

- ^1H NMR confirms the connectivity of all protons, showing the characteristic signals for a 3-methyl substituted aromatic ring and two non-equivalent ethyl groups attached to the amide nitrogen.

This collective, self-validating dataset provides the authoritative evidence required for the definitive identification and quality assessment of M-CDEA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. N,N-diethyl-m-toluamide | C12H17NO | CID 4284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N-Diethyl-m-toluamide CAS#: 134-62-3 [m.chemicalbook.com]
- 4. Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N,N-Diethyl-3-methylbenzamide 97 134-62-3 [sigmaaldrich.com]
- 6. N,N-Diethyl-3-methylbenzamide 97 134-62-3 [sigmaaldrich.com]
- 7. CID 68791473 | C24H34N2O2 | CID 68791473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, Mass Spec) of M-CDEA]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b010909#spectroscopic-data-nmr-ir-mass-spec-of-mcdea>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com